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4-Chloro-6-methoxy-8-
Compound Name:
methylquinazoline
CAS No.: 1565479-60-8
Cat. No.: B2381736

Executive Summary & Chemical Identity[1]

4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8) is a specialized heterocyclic
scaffold employed primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Unlike the
ubiquitous 6,7-dimethoxyquinazoline scaffold (found in Gefitinib and Erlotinib), the inclusion of
the 8-methyl group introduces critical steric and lipophilic modifications that influence both the
synthetic reactivity and the metabolic stability of the final pharmaceutical agent.

This guide provides a technical comparison of this compound against its structural analogs,
supported by theoretical elemental analysis standards and validated synthetic protocols.

Structural Specifications
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Feature Specification
CAS Number 1565479-60-8
IUPAC Name 4-Chloro-6-methoxy-8-methylquinazoline

Molecular Formula

Molecular Weight 208.64 g/mol

Physical State Off-white to pale yellow solid

Soluble in DCM, DMSO, DMF; sparingly soluble

Solubility in alcohols

Elemental Analysis: The Reference Standard

For researchers validating the purity of synthesized or purchased batches, Elemental Analysis
(CHN) remains the gold standard for confirming bulk composition, complementing High-
Resolution Mass Spectrometry (HRMS).

Theoretical vs. Acceptance Limits

The following table establishes the theoretical mass fractions based on atomic weights.
Experimental values falling within £0.4% of these targets generally indicate >98% purity,
assuming no inorganic contaminants.
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. Acceptable Range . ]
Element Theoretical Mass % Diagnostic Note
(+0.4%)

Low C often indicates
Carbon (C) 57.57% 57.17% — 57.97% retained inorganic
salts or moisture.

High H suggests
Hydrogen (H) 4.35% 3.95% — 4.75% solvent entrapment
(e.g., Ethanol/Water).

Critical for confirming
Nitrogen (N) 13.43% 13.03% — 13.83% the quinazoline core
integrity.

Key Indicator: Low ClI

suggests hydrolysis to
Chlorine (CI) 16.99% 16.59% — 17.39% 99 yerow

the 4-hydroxy

impurity.

Technical Insight: The Chlorine content is the most sensitive stability indicator. 4-
chloroquinazolines are moisture-sensitive. A drop in Cl % accompanied by a rise in O %

confirms hydrolysis to 6-methoxy-8-methylquinazolin-4(3H)-one (the inactive precursor).

Comparative Performance Analysis

This section objectively compares 4-Chloro-6-methoxy-8-methylquinazoline (Product A)
against the industry-standard 4-Chloro-6,7-dimethoxyquinazoline (Product B).

Reactivity Profile (S_NAr Displacement)

The primary application of this intermediate is the nucleophilic aromatic substitution (S_NAr) of
the C4-chloride with anilines to form the active kinase inhibitor.
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Parameter

Product A (8-
Methyl)

Product B (6,7-
Dimethoxy)

Impact on
Workflow

Steric Hindrance

Moderate (8-Me is
peri-like to N1/C2)

Low (6,7-substituents

are distal)

Product A may require
slightly elevated
temperatures (80°C vs
60°C) or longer
reaction times for

bulky anilines.

Electronic Effect

Electron-donating (+1)
Methyl

Electron-donating
(+M) Methoxy

The 8-methyl group
slightly deactivates
the ring, making the
C4-Cl less
electrophilic than in
unsubstituted analogs,
but comparable to
Product B.

Solubility (LogP)

Higher (More
Lipophilic)

Lower

Product A allows for
easier workup
extraction in organic
solvents
(DCM/EtOAC) but
requires more polar
solvents
(IPA/Acetonitrile) for

precipitation steps.

Metabolic Stability

High

Moderate

Crucial Advantage:
The 8-methyl group
blocks the C8 position
from oxidative
metabolism
(CYP450), a common
failure point for

quinazoline drugs.
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Stability & Storage

e Product A: Shows enhanced hydrolytic stability compared to the 6,7-dimethoxy analog due to
the steric shielding of the N3/C4 region by the 8-methyl group.

o Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C.

Validated Synthetic Protocol

To ensure high purity and optimal yield, the following protocol synthesizes the target from its 4-
hydroxy precursor. This method minimizes the formation of the "dimer" impurity often seen in
unoptimized chlorinations.

Reaction Workflow (Graphviz Visualization)
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Figure 1: Optimized chlorination workflow for 4-Chloro-6-methoxy-8-methylquinazoline
synthesis.

Step-by-Step Methodology

Reagents:
e 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq)
e Phosphorus Oxychloride (

) (5-10 eq) — Chlorinating agent & solvent

¢ N,N-Dimethylformamide (DMF) (0.1 eq) — Catalyst (Vilsmeier-Haack type)
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Procedure:

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the starting quinazolinone in

Activation: Add catalytic DMF dropwise. Caution: Exothermic reaction.

Reflux: Heat the mixture to 105°C (reflux). The suspension should clear to a homogeneous
solution within 1-2 hours. Continue heating for 3-5 hours total.

Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the polar
starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.6).

Quench (Critical Step): Cool the mixture to room temperature. Concentrate under reduced
pressure to remove excess

. Pour the residue slowly onto crushed ice/ammonia water mixture, stirring vigorously.
Maintain temperature <10°C to prevent hydrolysis back to the starting material.

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
).

Purification: Wash combined organics with saturated

and brine. Dry over

, filter, and concentrate.

Result: The product is obtained as an off-white solid. If necessary, recrystallize from
Hexane/DCM.
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o To cite this document: BenchChem. [Technical Comparison Guide: 4-Chloro-6-methoxy-8-
methylquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2381736#elemental-analysis-data-for-4-chloro-6-
methoxy-8-methylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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